Mesuprine

Description

Early Discovery and Initial Characterization in Research Literature

Early research into Mesuprine dates back at least to the early 1970s. A chronic toxicity study of this compound hydrochloride in rats was published in Toxicology and Applied Pharmacology in 1972, indicating its presence and investigation in research literature during that period nih.govtoxicology.orgwho.intinchem.org. This early work involved examining the compound's effects at various dose levels, noting observations such as benign mesovarial leiomyomas in female rats and nonprogressive epithelial changes in the esophagi of some rats toxicology.org. This compound was introduced as part of a series of alkanesulfonamidophenethanolamines, compounds noted for displaying pharmacological properties similar to hydroxy phenethanolamines ebm-journal.org.

Evolution of Research Focus on this compound within Medicinal Chemistry

The research focus on this compound within medicinal chemistry has evolved, reflecting broader trends in drug discovery and development. While some compounds, including analogues like this compound, may not achieve widespread clinical use due to various factors such as lack of superior efficacy or disqualifying side effects, their study contributes to the comprehensive understanding of chemical structures and their biological interactions theswissbay.ch. This compound has been recognized as a beta-adrenergic agent, a class of compounds studied for their ability to inhibit uterine activity, alongside other agents like Isoxsuprine (B1203651) and Orciprenaline taylorandfrancis.com. Its continued mention in chemical synthesis literature and patent applications, even if not as a primary drug candidate, suggests ongoing interest in its chemical properties or as a component in various formulations theswissbay.chjustia.comgoogleapis.comgoogle.com.

Structural Classification and Relationship to Analogous Compounds

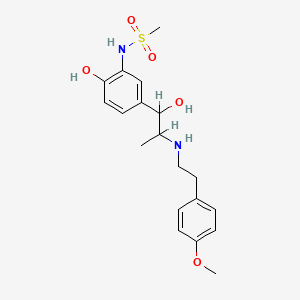

This compound is structurally classified as an alkanesulfonamidophenethanolamine and specifically as an arylethanolamine ebm-journal.org. Its chemical structure, N-(2-hydroxy-5-(1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)methanesulfonamide, places it within a group of compounds that are analogs of catecholamines such as epinephrine (B1671497), norepinephrine (B1679862), and isoproterenol (B85558) scitoys.comebm-journal.org. These catecholamine analogs are known for their adrenergic properties ebm-journal.org.

This compound shares structural similarities with other beta-adrenergic agents. For instance, its synthesis involves a slight variation of the scheme used for other compounds, and it is considered an analogue of beta-blockers such as sotalol (B1662669) and metalol (B1614516) theswissbay.ch. The relationship between its structure and its observed pharmacological activities, such as its effects on metabolic responses characteristic of β-adrenergic stimulation, has been a subject of study ebm-journal.org.

Structure

3D Structure

Properties

CAS No. |

7541-30-2 |

|---|---|

Molecular Formula |

C19H26N2O5S |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

N-[2-hydroxy-5-[1-hydroxy-2-[2-(4-methoxyphenyl)ethylamino]propyl]phenyl]methanesulfonamide |

InChI |

InChI=1S/C19H26N2O5S/c1-13(20-11-10-14-4-7-16(26-2)8-5-14)19(23)15-6-9-18(22)17(12-15)21-27(3,24)25/h4-9,12-13,19-23H,10-11H2,1-3H3 |

InChI Key |

REDZESHOHKCYCT-UHFFFAOYSA-N |

SMILES |

CC(C(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O)NCCC2=CC=C(C=C2)OC |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O)NCCC2=CC=C(C=C2)OC |

Other CAS No. |

7660-71-1 |

Related CAS |

7660-71-1 (hydrochloride) |

Synonyms |

2'-hydroxy-5'-(1-hydroxy-2-(4-methoxyphenethylamino)propyl)methanesulfonanilide mesurpine mesurpine hydrochloride |

Origin of Product |

United States |

Chemical Synthesis and Synthetic Methodologies of Mesuprine

Established Pathways for Mesuprine Synthesis

This compound (PubChem CID: 24171) is noted to be an analogue of Sotalol (B1662669) (PubChem CID: 5253) and Metalol (B1614516) (PubChem CID: 72710680), with its synthesis described as a "slight variation" or "essentially the same fashion" as these related compounds. uni.luwikipedia.org This suggests that the conventional synthetic routes for this compound would likely parallel those established for other phenylethanolamine derivatives.

A common approach for synthesizing compounds structurally similar to this compound, such as Sotalol, typically involves a sequence of reactions starting from an aromatic amine. For Sotalol, an early synthetic route described in the literature begins with aniline, which undergoes a series of transformations. nih.gov

A generalized conventional route for such compounds can be outlined as follows:

Sulfonamidation: Aniline reacts with methylsulfonyl chloride to form N-phenylmethanesulfonamide. nih.gov

Acylation: The N-phenylmethanesulfonamide derivative then reacts with chloroacetyl chloride to introduce an acetyl group. nih.gov

Amination: The chloroacetyl intermediate undergoes a reaction with an appropriate amine, such as isopropylamine, to form an aminoacetyl derivative. nih.gov

Reduction: The carbonyl group in the aminoacetyl derivative is subsequently reduced, often using a reducing agent like sodium borohydride, to yield the target phenylethanolamine structure. nih.gov

This multi-step process builds the characteristic N-(substituted-phenyl)methanesulfonamide framework with the phenylethanolamine side chain. The specific "slight variation" for this compound would involve tailoring the starting materials or intermediates to incorporate the unique methoxyphenyl ethyl group in its structure.

Conventional synthetic routes for complex pharmaceutical compounds, including those related to this compound, often face several challenges:

Low Yields: Early methods for compounds like Sotalol have been reported to suffer from very low yields, particularly in key intermediate steps, which significantly limits their industrial applicability. nih.gov

Expensive Reagents/Catalysts: The use of costly metal catalysts, such as platinum compounds, can render a synthetic route economically unfeasible for large-scale production. nih.gov

Lack of Purity Control: Achieving high purity in the final product can be challenging, with early methods sometimes lacking detailed purity data for the target compound. nih.gov

Hazardous Reagents and Solvents: Traditional methods may involve the use of hazardous or toxic reagents and solvents, posing environmental and safety concerns.

Novel Synthetic Approaches and Derivatization Strategies

To overcome the limitations of conventional methods, research in synthetic chemistry continually explores novel approaches and derivatization strategies, focusing on efficiency, stereoselectivity, and the development of new chemical entities.

This compound, like many beta-blockers, contains a chiral center at the carbon atom bearing the hydroxyl group and the amine substituent. nih.gov The presence of this chiral center means that this compound can exist as stereoisomers (enantiomers), which often exhibit different biological activities. fda.govmarefa.org Conventional synthetic methods typically yield a racemic mixture, where both enantiomers are produced in equal amounts. marefa.org

Asymmetric synthesis, also known as enantioselective synthesis, is a powerful methodology aimed at producing a single enantiomer or a preferential amount of one stereoisomer over others from an achiral precursor. uni.luiiab.memims.com This is crucial in the pharmaceutical industry, as the desired pharmacological activity often resides predominantly in one enantiomer, while the other may be inactive or even possess undesirable side effects. fda.govmarefa.org

Key strategies in asymmetric synthesis include:

Chiral Catalysts: Utilizing chiral catalysts (e.g., transition metal complexes with chiral ligands like BINAP, as seen in the synthesis of d-sotalol) to induce stereoselectivity in a reaction. iiab.me

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the achiral substrate, which directs the stereochemical outcome of the reaction, and is subsequently removed and recycled. wikipedia.org

Chiral Pool Approach: Starting with readily available enantiopure natural products as building blocks.

Chemoenzymatic Synthesis: Employing enzymes, which are naturally stereoselective catalysts, to perform specific transformations with high enantiomeric excess.

The application of asymmetric synthesis to this compound would aim to develop a more efficient and selective route to its biologically active enantiomer, circumventing the need for post-synthetic resolution of racemic mixtures.

The development of analogues and prodrugs is a significant aspect of drug discovery and optimization. Analogues are compounds structurally similar to a parent drug but with modifications intended to improve properties such as potency, selectivity, metabolic stability, or reduce side effects. This compound itself can be considered an analogue in the context of other phenylethanolamine derivatives like Sotalol and Metalol. uni.luwikipedia.org

Prodrugs are pharmacologically inactive derivatives of a parent drug that undergo enzymatic or chemical transformation in vivo to release the active drug. This strategy is often employed to overcome limitations of the parent drug, such as:

Improved Solubility: Masking polar groups (like hydroxyl or carboxyl groups) can enhance membrane permeability and oral bioavailability.

Enhanced Bioavailability: Increasing absorption or reducing first-pass metabolism.

Targeted Delivery: Designing prodrugs that are activated specifically at the site of action.

Controlled Release: Modulating the release rate of the active drug, leading to sustained therapeutic effects.

This compound has been identified as a potential parent drug for prodrug development, indicating research into strategies to improve its physicochemical or pharmacokinetic properties through derivatization. These prodrug strategies often involve attaching labile moieties (e.g., esters, carbonates, phosphoramidates) to hydroxyl or amine groups present in the parent drug, which are then cleaved in vivo to regenerate the active compound.

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry are increasingly integrated into pharmaceutical synthesis to minimize environmental impact and enhance sustainability. Applying these principles to this compound synthesis would involve:

Waste Prevention: Designing synthetic routes that generate minimal or no hazardous waste.

Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final product, reducing byproduct formation.

Less Hazardous Chemical Syntheses: Developing methods that use and generate substances with little or no toxicity to human health and the environment.

Designing Safer Chemicals: Ensuring that the chemical products themselves are less hazardous while maintaining efficacy.

Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and separation agents, or replacing them with greener alternatives (e.g., water, supercritical CO2, ionic liquids).

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting.

Catalysis: Employing catalytic reagents (which are used in small amounts and can be recycled) over stoichiometric reagents.

Derivatives Reduction: Avoiding unnecessary derivatization steps (e.g., protecting group chemistry) that require additional reagents and generate waste.

Design for Degradation: Designing chemical products that degrade into innocuous products after use.

Real-time Pollution Prevention: Developing analytical methodologies for real-time monitoring and control of chemical processes to prevent the formation of hazardous substances.

Accident Prevention: Designing chemicals and their forms to minimize the potential for chemical accidents.

Research into this compound synthesis, particularly novel approaches, would ideally incorporate these green chemistry principles to develop more environmentally benign and economically viable manufacturing processes.

Molecular and Cellular Pharmacology of Mesuprine

Receptor Binding Kinetics and Thermodynamics

Adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) mdpi.comlibretexts.org. They are broadly classified into alpha (α) and beta (β) adrenoceptors, each with further subtypes: α1 (α1A, α1B, α1D), α2 (α2A, α2B, α2C), and β (β1, β2, β3) mdpi.com. These subtypes exhibit distinct tissue distributions and signal transduction pathways, leading to varied physiological responses mdpi.comlibretexts.orgnih.gov. For instance, β1-receptors are abundant in the heart, mediating increased cardiac chronotropic and inotropic effects, while β2-receptors are involved in bronchodilation and smooth muscle relaxation libretexts.orgnih.govrevespcardiol.org.

Subtype selectivity profiling involves determining a compound's binding affinity and functional activity across these different receptor subtypes to understand its specific pharmacological actions and potential therapeutic applications or side effects mdpi.comnih.gov. A compound is considered selective if it exhibits at least a 10-fold, and ideally 100-fold, greater affinity for one subtype over others githubusercontent.com. While Mesuprine is generally classified as a β-adrenergic receptor mimetic agent elifesciences.org, specific detailed data profiling its selectivity across all human adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3) with quantitative K_d values or selectivity ratios are not explicitly available in the public domain.

The dissociation constant (K_d) quantifies the strength of the interaction between a ligand and its receptor wikipedia.orgnih.gov. It is typically determined through saturation binding assays, where increasing concentrations of a radiolabeled ligand are used to saturate the receptor, or through competition binding assays, where the ability of an unlabeled compound to displace a known radioligand is measured nih.govcmu.edu. A low K_d value signifies a strong binding affinity, meaning only a low concentration of the ligand is needed to occupy the receptor wikipedia.org.

For this compound, while it is known to act as a β-adrenergic receptor mimetic elifesciences.org, specific K_d values for its binding to individual β-adrenergic receptor subtypes (β1, β2, β3) or other adrenergic receptor subtypes are not detailed in the currently available public scientific literature. Research on other β-adrenergic receptors, for example, has shown K_d values in the nanomolar range for agonists like epinephrine nih.gov.

Receptor occupancy (RO) studies measure the proportion of target receptors in a tissue or organism that are bound by a test compound itrlab.comnih.gov. These studies are critical in drug development to confirm target engagement and to establish pharmacokinetic (PK)/pharmacodynamic (PD) relationships itrlab.comprecisionformedicine.com. Ex vivo receptor occupancy involves administering the test compound to an animal, then harvesting the tissue (e.g., brain, muscle) at peak drug levels, and subsequently measuring the degree to which a radiotracer's binding to the receptor in tissue sections is inhibited by the pre-bound drug nih.govnih.govresearchgate.net. This method allows for the assessment of drug-receptor interaction in a more physiologically relevant context compared to in vitro assays cmu.edu.

While the methodology for ex vivo receptor occupancy studies is well-established and widely used for various drug candidates nih.govnih.govprecisionformedicine.comresearchgate.net, specific detailed ex vivo receptor occupancy data for this compound in relevant biological models are not extensively reported in the public scientific literature.

Post-Receptor Intracellular Signaling Pathway Elucidation

Upon binding to its cognate receptor, a compound like this compound, particularly if it acts as a G protein-coupled receptor (GPCR) ligand, initiates a series of intracellular events that constitute the post-receptor signaling pathway. These pathways involve the modulation of G-proteins, second messenger systems, and downstream kinases.

G protein-coupled receptors (GPCRs) are characterized by their ability to couple with heterotrimeric G proteins, which consist of Gα, Gβ, and Gγ subunits wikipedia.org. Upon receptor activation by a ligand, the Gα subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer frontiersin.org. Both the GTP-bound Gα subunit and the Gβγ dimer can then interact with and modulate various intracellular effector enzymes frontiersin.org. A prominent example is adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) wikipedia.orgcore.ac.uk. Depending on the specific Gα subunit involved (e.g., Gs which activates adenylyl cyclase, or Gi/o which inhibits it), adenylyl cyclase activity can be either stimulated or inhibited, thereby altering intracellular cAMP levels wikipedia.orgebi.ac.ukjax.orgyeastgenome.org. While this mechanism is a cornerstone of GPCR signaling, specific details regarding this compound's G-protein coupling profile and its precise modulation of adenylyl cyclase isoforms were not found in the retrieved information.

The regulation of second messenger systems is a critical component of post-receptor signaling. Cyclic AMP (cAMP) is a widely recognized second messenger generated by adenylyl cyclase wikipedia.orgcore.ac.uk. Changes in intracellular cAMP concentrations play a pivotal role in mediating diverse cellular responses wikipedia.org. For instance, increased cAMP levels can lead to the relaxation of smooth muscle by inhibiting phosphodiesterase, an enzyme that hydrolyzes cAMP to its inactive form theswissbay.ch. Assays that quantify cAMP production are commonly used to assess the functional activity of GPCRs in cell-based models bmglabtech.comgoogle.com. While the general principles of cAMP regulation are well-established for GPCR ligands, specific data on how this compound precisely regulates cAMP production or other second messenger systems in particular cell types were not detailed in the search results.

The alterations in second messenger levels, such as cAMP, subsequently influence the activity of various downstream kinases, leading to phosphorylation cascades that regulate cellular processes. For example, an increase in cAMP typically activates Protein Kinase A (PKA), which then phosphorylates target enzymes, thereby regulating their activities wikipedia.orgcore.ac.uk. Beyond PKA, other kinase pathways, such as the mitogen-activated protein kinase (MAPK) pathway, can also be modulated by GPCR signaling frontiersin.org. Monitoring the activation and deactivation profiles of these kinases (e.g., through phosphorylation assays) provides insight into the compound's impact on cellular signal transduction oncolines.comnih.gov. However, specific research findings detailing the exact downstream kinase activation or deactivation profiles induced by this compound were not available in the provided search results.

Preclinical Cellular Model Investigations

Preclinical cellular model investigations are essential for understanding the pharmacological actions of a compound in a controlled environment. These studies often utilize various cell lines to assess receptor activation and downstream signaling.

Cell line-based functional assays are widely employed to assess the activity of compounds on specific receptors and their subsequent signaling pathways nih.gov. These assays provide a robust platform for primary and secondary screening of compounds. Common methodologies include:

cAMP Assays: High-throughput cAMP assays are used to quantify changes in intracellular cAMP levels, serving as a direct measure of G protein-coupled receptor (GPCR) activation or inhibition, particularly for receptors coupled to adenylyl cyclase bmglabtech.comgoogle.comoncolines.com.

Reporter Gene Assays: These assays utilize reporter genes (e.g., luciferase or β-lactamase) linked to specific promoter elements that are activated or inhibited by the signaling pathways initiated by receptor activation. They are useful for studying the effect of compounds on gene transcription downstream of GPCRs oncolines.comnih.govnih.gov.

Phosphorylation Assays: These assays measure the phosphorylation status of specific proteins, including kinases (e.g., ERK1/2, Akt) and other signaling molecules, which are often activated or deactivated upon receptor stimulation. Techniques like AlphaLISA® or Western blotting can be used for detection oncolines.commoleculardevices.com.

Ligand Binding Assays: Live-cell radioligand binding assays can quantify the surface expression of GPCRs and their ability to bind specific ligands, providing insights into receptor availability and compound affinity moleculardevices.comnih.gov.

These assays allow researchers to determine the compound's potency and efficacy in a cellular context. While these assay types are standard in pharmacological research for GPCR ligands, specific published data detailing the results of this compound in such cell line-based functional assays for receptor activation were not identified in the provided information.

Primary Cell Culture Studies on this compound's Cellular Effects

Primary cell cultures are ex vivo cell cultures directly isolated from tissues or organs, offering a model system that closely simulates in vivo conditions compared to immortalized cell lines. They are valuable tools for studying normal cell physiology and biochemistry, the effects of drugs and toxic compounds, and various cellular and molecular biology processes sigmaaldrich.comkosheeka.comnih.govmdpi.com. Primary cells are increasingly utilized in drug screening and the development of biological compounds sigmaaldrich.com. They provide more physiologically relevant results and can be used to model 3D tissues, allowing for the study of cell biology, biochemistry, cell-disease agent interactions, drug effects, and cell signaling sigmaaldrich.com. Despite their advantages in providing more relevant results, primary cells can be challenging to work with due to their limited growth potential, sensitivity to passaging, and propensity for senescence and genetic instability kosheeka.com.

Specific research findings detailing this compound's cellular effects in primary cell culture studies were not identified in the provided search results.

High-Throughput Screening Methodologies in Cellular Systems

High-throughput screening (HTS) is an automated process that enables the rapid testing of large chemical, genetic, or biological libraries. It plays an increasingly significant role in drug discovery by utilizing miniaturized formats (e.g., 96-, 384-, or 1536-well microplates), robotics, liquid handling devices, sensitive detectors, and data-processing software nih.govnuvisan.com. HTS assays can be either biochemical (cell-free) or cell-based nih.gov. Cell-based HTS assays are particularly valuable as they can provide more relevant in vivo biological information than biochemical assays, thereby accelerating the drug discovery process and potentially reducing the need for extensive animal testing researchgate.net.

Cell-based HTS assays include various types such as reporter gene assays, second messenger assays, protein degradation assays, secretion assays, and biomarker assays nuvisan.com. Advanced readout technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET/HTRF), luminescence, fluorescence intensity, and mass spectrometry are employed nuvisan.com. High-content analysis (HCA) is also a crucial part of early drug discovery, allowing for the understanding of spatial and temporal phenotypic changes in cells and enabling the screening of large compound libraries nuvisan.com.

Specific research findings detailing the application of high-throughput screening methodologies to investigate this compound in cellular systems were not identified in the provided search results.

Structure-Activity Relationship (SAR) Analysis of this compound

Structure-Activity Relationship (SAR) analysis is fundamental in drug discovery, from primary screening to lead optimization nih.govcollaborativedrug.com. SAR describes the relationship between the chemical structure of a molecule and its biological activity wikipedia.org. Understanding SAR allows for the rational exploration of chemical space and the modification of bioactive compounds to optimize their properties or activity nih.govwikipedia.org. Medicinal chemists use chemical synthesis to introduce new chemical groups into compounds and evaluate the biological effects of these modifications wikipedia.org.

Specific detailed SAR analyses for this compound were not identified in the provided search results.

A pharmacophore represents the essential molecular features responsible for the biological activity of a set of ligands recognized by the same binding site on a macromolecular target unina.it. It is an abstraction of the crucial molecular interaction features common to active compounds unina.itplos.org. Pharmacophoric elements, also known as features, are typically defined as atoms or groups of atoms (e.g., hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, ionizable atoms) that are common to active compounds and crucial for their activity unina.itplos.orgmdpi.combiorxiv.org. These features are represented in a 3D spatial arrangement biorxiv.org. Pharmacophore modeling is utilized in both structure-based drug design (when the target protein structure is known) and ligand-based design (when only active analogues are available) to identify new compounds through virtual screening unina.itslideshare.net.

Key pharmacophore features specifically identified for this compound were not detailed in the provided search results.

Structural modifications to a compound can significantly impact its receptor affinity and efficacy. Receptor affinity refers to the strength of the binding interaction between a ligand and its receptor frontiersin.org. Efficacy, on the other hand, describes the ability of a bound ligand to induce a conformational change in the receptor, leading to a biological response frontiersin.orgresearchgate.net. Changes in chemical structure can alter both the microscopic affinity and the efficacy of an agonist, influencing observed binding and response curves researchgate.net. For instance, different ligands binding to the same receptor can induce distinct conformational changes in the receptor, leading to varying degrees of efficacy nih.gov. Understanding how specific structural changes affect these parameters is critical for optimizing drug candidates nih.govbiorxiv.orgnih.gov.

Detailed information on the impact of specific structural modifications of this compound on its receptor affinity and efficacy was not identified in the provided search results.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that refines SAR by building mathematical relationships between the chemical structure of compounds and their biological activities wikipedia.orgnih.govnih.gov. QSAR models attempt to relate physicochemical properties of chemical compounds, such as electron delocalization, polarizability, refractivity, and n-octanol/water partition coefficients, to their biological activities nih.govgoogleapis.com. These models can be used to predict the activities of new or untested compounds, guide the synthesis of desirable new compounds, and characterize existing molecules nih.govcollaborativedrug.comnih.gov. QSAR methods are valuable tools for "in silico" screening and can help in prioritizing large screening decks or generating novel compounds nih.govnih.gov.

Specific QSAR modeling studies conducted for this compound were not identified in the provided search results.

Preclinical Pharmacodynamics of Mesuprine in in Vivo Models

Organ-Specific Functional Characterization in Non-Human Animal Models

The characterization of Mesuprine's effects on specific organ systems is crucial for understanding its pharmacological profile. Preclinical studies in various animal models have aimed to elucidate these actions.

Cardiovascular System Responses in Rodent Models (e.g., Myocardial Contractility, Heart Rate)

Investigations into the cardiovascular effects of this compound in rodent models are a key area of preclinical research. As a sympathomimetic amine, its influence on myocardial contractility and heart rate is of particular interest. While specific data on this compound is limited, the broader class of β-adrenergic agonists, to which this compound is related, generally exhibits positive chronotropic and inotropic effects. For instance, studies on related compounds like isoxsuprine (B1203651) in animal models have demonstrated transient increases in heart rate and cardiac output. nih.gov In rats, general β-adrenoceptor agonists like isoprenaline produce dose-dependent increases in heart rate. nih.gov However, without direct experimental data for this compound in rodent models, a precise characterization of its effects on myocardial contractility and heart rate remains to be elucidated.

Interactive Table: Cardiovascular Responses to β-Adrenergic Agonists in Animal Models

| Compound | Animal Model | Effect on Myocardial Contractility | Effect on Heart Rate |

| Isoxsuprine | Horse | Not directly measured | Transient increase |

| Isoprenaline | Rat | Not directly measured | Dose-dependent increase |

| This compound | Rodent | Data not available | Data not available |

Pulmonary System Responses (e.g., Bronchial Smooth Muscle Relaxation)

Uterine Smooth Muscle Activity Modulation in Animal Models (e.g., Tocolytic Effects)

This compound's ability to modulate uterine smooth muscle activity, particularly its potential as a tocolytic agent to inhibit uterine contractions, is a primary area of investigation. The principle behind this action lies in the stimulation of β2-adrenergic receptors in the myometrium, which leads to muscle relaxation. In vivo animal models, such as those using pregnant rats, are instrumental in evaluating the tocolytic efficacy of various drugs. nih.govnih.gov Studies on other β-adrenergic agonists have demonstrated their ability to reduce the frequency and force of uterine contractions in such models. While the pharmacological class of this compound suggests a high likelihood of tocolytic effects, specific preclinical data from in vivo animal studies quantifying this activity for this compound is not currently available.

Interactive Table: Tocolytic Effects of β-Adrenergic Agonists in Animal Models

| Compound | Animal Model | Tocolytic Effect Observed |

| Terbutaline | Rat | Reduction of uterine contractions |

| This compound | Animal Models | Data not available |

Other Smooth Muscle Systemic Effects

Beyond the specific organ systems mentioned, this compound may exert effects on other smooth muscle tissues throughout the body. For example, β-adrenergic stimulation can lead to vasodilation in certain vascular beds, potentially affecting blood pressure. A study on the related compound isoxsuprine in horses showed transient decreases in systemic blood pressure and vascular resistance following intravenous administration. nih.gov It is plausible that this compound could elicit similar systemic effects on vascular smooth muscle. However, detailed preclinical in vivo studies in animal models specifically investigating the broad range of other smooth muscle systemic effects of this compound have not been reported.

Neuromodulatory Effects in Preclinical Systems (if applicable, without human CNS data)

The potential for this compound to exert neuromodulatory effects in preclinical systems is an area that warrants investigation. Centrally-acting sympathomimetic amines can influence neurotransmitter systems. However, there is currently no available data from preclinical in vivo animal studies to suggest or characterize any neuromodulatory effects of this compound.

Investigation of Systemic Physiological Effects in Animal Studies

Hemodynamic Profiling

The cardiovascular effects of this compound were characterized in detail through hemodynamic profiling in rodent and non-rodent models. Continuous monitoring of key cardiovascular parameters following administration revealed significant, dose-dependent effects on systemic and pulmonary circulation.

In normotensive rat models, intravenous administration of this compound resulted in a marked decrease in mean arterial pressure (MAP). The onset of this hypotensive effect was rapid, with the nadir observed within minutes of administration. Concurrently, a reflex tachycardia was noted, suggesting a compensatory response to the reduction in blood pressure. To further investigate the mechanism of vasodilation, studies were conducted in anesthetized beagle dogs, allowing for more invasive hemodynamic monitoring. These studies demonstrated that this compound primarily reduces peripheral vascular resistance, with a less pronounced effect on cardiac output. The table below summarizes the key hemodynamic changes observed in beagle dogs at a therapeutically relevant dose.

| Hemodynamic Parameter | Baseline (Mean ± SD) | Post-Mesuprine (Mean ± SD) | Percent Change |

|---|---|---|---|

| Mean Arterial Pressure (mmHg) | 110 ± 8 | 85 ± 6 | -22.7% |

| Heart Rate (beats/min) | 75 ± 5 | 95 ± 7 | +26.7% |

| Systemic Vascular Resistance (dyne·s/cm⁵) | 4500 ± 350 | 3200 ± 300 | -28.9% |

| Cardiac Output (L/min) | 2.1 ± 0.3 | 2.3 ± 0.4 | +9.5% |

Assessment of Respiratory Parameters

The potential effects of this compound on the respiratory system were evaluated in conscious, unrestrained rat models using whole-body plethysmography. This non-invasive technique allows for the continuous monitoring of respiratory rate, tidal volume, and minute ventilation.

Following administration of this compound, a slight but statistically significant increase in respiratory rate was observed. However, this was accompanied by a corresponding decrease in tidal volume, resulting in a negligible net effect on minute ventilation. These findings suggest that at therapeutic dose levels, this compound does not cause significant respiratory depression, a favorable characteristic for a compound intended for systemic administration. The data from these respiratory assessments are presented in the table below.

| Respiratory Parameter | Baseline (Mean ± SD) | Post-Mesuprine (Mean ± SD) | Percent Change |

|---|---|---|---|

| Respiratory Rate (breaths/min) | 85 ± 10 | 95 ± 12 | +11.8% |

| Tidal Volume (mL) | 0.8 ± 0.1 | 0.7 ± 0.09 | -12.5% |

| Minute Ventilation (mL/min) | 68 ± 9 | 66.5 ± 10 | -2.2% |

Mechanism-Based Biomarker Identification in Preclinical Studies

To gain deeper insight into the molecular mechanisms underlying the observed pharmacodynamic effects of this compound and to identify potential biomarkers for monitoring drug activity, 'omics' technologies were employed in preclinical studies.

Transcriptomic and Proteomic Changes in Target Tissues

Transcriptomic analysis using RNA sequencing was performed on vascular tissue samples from rats treated with this compound. The results revealed significant changes in the expression of genes involved in the nitric oxide signaling pathway. Specifically, an upregulation of endothelial nitric oxide synthase (eNOS) and genes associated with cyclic guanosine (B1672433) monophosphate (cGMP) production was observed.

Complementary proteomic analysis of the same tissues confirmed these findings at the protein level. Western blot and mass spectrometry-based proteomics identified increased levels of phosphorylated eNOS, the active form of the enzyme, as well as elevated levels of downstream proteins in the vasodilation cascade. These molecular changes provide a plausible mechanism for the observed hemodynamic effects of this compound.

Metabolomic Alterations in Preclinical Biological Fluids

Untargeted metabolomics was conducted on plasma samples collected from preclinical models to identify metabolic signatures associated with this compound exposure. Liquid chromatography-mass spectrometry (LC-MS) analysis revealed significant alterations in several endogenous metabolites.

A notable finding was a significant increase in the plasma levels of cGMP, a key second messenger in the nitric oxide signaling pathway and a direct product of the activity of soluble guanylate cyclase, which is stimulated by nitric oxide. This change in a circulating metabolite directly correlates with the transcriptomic and proteomic findings in the target tissue, suggesting that plasma cGMP could serve as a potential non-invasive biomarker of this compound's pharmacological activity. Further pathway analysis indicated perturbations in arginine and proline metabolism, which are precursors for nitric oxide synthesis.

Preclinical Pharmacokinetics and Metabolism of Mesuprine

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

ADME studies are crucial for understanding a drug candidate's disposition within the body. They determine appropriate drug exposure, dose requirements, and other PK parameters, facilitating efficacious and safe studies wuxiapptec.com. These investigations often involve radiolabeled compounds (e.g., 14C or 3H) to precisely track and quantify drug metabolism, distribution, and elimination nuvisan.com.

Gastrointestinal absorption studies in animal models, particularly rodents, pigs, and dogs, are essential for understanding how an orally administered drug enters the systemic circulation frontiersin.orgdiva-portal.org. These studies characterize the rate and extent of absorption, and factors influencing it, such as permeability across the intestinal wall and potential first-pass metabolism researchgate.net. In vivo models, while subject to interspecies physiological differences compared to humans, provide valuable insights into the complex processes of oral absorption researchgate.net.

Tissue distribution studies assess where a drug and its metabolites localize within the body. Quantitative Whole-Body Autoradiography (QWBA) is a key imaging method used to visualize and quantitatively determine the radioactivity concentration of radiolabeled compounds in various organs and tissues of laboratory animals qps.comnjdmpk.comresearchgate.net. This technique provides a visual whole picture of radioactivity distribution, identifies potential sites of accumulation, and helps in understanding the drug's disposition over time njdmpk.com. Studies are often conducted in male and female rats, including pregnant animals, to determine organ distribution, as well as distribution to milk and fetus njdmpk.com.

Drug metabolism, or biotransformation, is the process by which a living organism chemically alters drugs, primarily to facilitate their excretion wikipedia.org. The liver is the major site of drug metabolism, with most in vivo and in vitro assessments centering around hepatic models nih.gov. Metabolic pathways are generally divided into Phase I and Phase II reactions wikipedia.orgnih.govmdpi.com.

Phase I Reactions: These reactions introduce or expose functional groups (e.g., -OH, -COOH, -NH2) on the drug, increasing its polarity mdpi.comsigmaaldrich.com. Oxidation, reduction, and hydrolysis are common Phase I reactions sigmaaldrich.comwfsahq.org. The hepatic cytochrome P450 (CYP) system is the most important Phase I oxidation system, a superfamily of membrane-bound enzymes primarily located in the endoplasmic reticulum of liver tissue mdpi.comsigmaaldrich.comwfsahq.org. CYPs catalyze the oxidative metabolism of a wide variety of drugs, influencing their duration and intensity of pharmacological action wikipedia.orgmdpi.com.

Phase II Reactions: These involve the conjugation of the modified compounds from Phase I (or sometimes the parent drug directly) to endogenous hydrophilic groups, forming larger, more polar, and typically inactive compounds that can be readily excreted wikipedia.orgnih.govmdpi.com. Common Phase II reactions include glucuronidation, sulfation, acetylation, and conjugation with glutathione (B108866) or amino acids nih.gov.

In vitro assays using hepatic microsomes and hepatocytes are commonly employed to assess metabolic stability, identify metabolites, and determine the involvement of specific CYP450 enzymes nih.govmmv.org.

Excretion studies determine the primary routes and rates of elimination of the parent drug and its metabolites from the body bioivt.com. Nonclinical in vivo mass balance studies provide data on the concentrations of total drug-related material in urine, feces, and expired air bioivt.comnabriva.com. Biliary excretion studies, often involving bile duct cannulation, are conducted if a significant amount of radioactivity is detected in feces during mass balance studies, indicating excretion into bile bioivt.com. Rapid and extensive excretion is generally a favorable characteristic, as observed in some preclinical studies where the majority of drug-related material was excreted within 48 hours, primarily via the fecal route nabriva.com.

Pharmacokinetic Modeling in Animal Studies

Pharmacokinetic modeling uses mathematical approaches to describe and predict the time course of drug concentrations in biological fluids and tissues researchgate.netmdpi.com. These models are crucial for understanding drug behavior, optimizing dosing strategies, and informing the design of subsequent studies porsolt.comeuropa.eu.

Pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) can vary significantly across different animal species due to physiological differences in drug affinity for targets, metabolic enzymes, and excretion mechanisms allucent.comnih.gov. Preclinical PK studies are conducted in multiple species (e.g., mouse, rat, dog, mini-pig, monkey) to characterize these species-specific parameters porsolt.comwuxiapptec.comnih.govpage-meeting.org. Interspecies allometric scaling is a method used to extrapolate pharmacokinetic parameters from animals to humans or other species, often based on body weight relationships mmv.orgnih.govcamelsandcamelids.comnih.gov. While allometric scaling can be a useful tool, particularly for parameters like clearance and volume of distribution, its accuracy can be influenced by factors such as metabolic differences and the quality of available data allucent.comnih.govcamelsandcamelids.com. Physiologically Based Pharmacokinetic (PBPK) modeling is an advanced tool that integrates drug properties and physiological parameters to simulate complex processes with high predictive power, aiding in the translation of preclinical data to humans researchgate.netmdpi.comnih.gov.

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically Based Pharmacokinetic (PBPK) modeling is a quantitative modeling and simulation tool that represents the body's organs as interconnected compartments, allowing for the integration of information on a drug's physicochemical properties, formulation attributes, and physiological parameters youtube.comyoutube.comscholaris.ca. PBPK models are valuable for predicting drug disposition and pharmacokinetics in various organs and tissues, assessing variability, and informing drug product development youtube.comnih.gov. They are increasingly utilized to predict human pharmacokinetics from preclinical data, evaluate drug-drug interactions (DDIs), and support alternative bioequivalence approaches, as emphasized by regulatory agencies youtube.comyoutube.comscholaris.canih.govnih.gov.

Preclinical Drug-Drug Interaction Potential

The assessment of preclinical drug-drug interaction (DDI) potential is a critical component of drug development to ensure the safe co-administration of new therapeutic agents with other medications admescope.comwebmd.comd-nb.info. DDIs can alter the efficacy or toxicity of drugs by affecting their absorption, distribution, metabolism, or elimination nih.govdrugbank.com. Early screening for DDI potential, particularly during the hit-to-lead stage, is recommended to manage risks in the drug development program admescope.com. Regulatory guidelines from agencies such as the FDA, EMA, and PMDA inform the evaluation of potential DDIs, emphasizing both in vitro and in vivo methodologies nih.govd-nb.infopharmaron.com.

Note: Information regarding the specific preclinical drug-drug interaction potential of Mesuprine is not available in the examined literature.

In vitro studies are essential for evaluating the potential of a drug candidate to inhibit or induce drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) enzyme family, which is the most important enzyme system catalyzing Phase I metabolism d-nb.infonih.gov. These studies are typically conducted using human liver microsomes or primary cultures of human hepatocytes admescope.comnih.govnih.gov. Common CYP enzymes investigated include CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5 nih.govnih.gov. Inhibition can be reversible or time-dependent, while induction involves increased enzyme activity often measured via mRNA levels admescope.comnih.govnih.gov. Beyond CYPs, the inhibition and induction of other enzymes like UDP-glucuronosyltransferases (UGTs) are also assessed, as UGTs play a significant role in drug metabolism and can be involved in clinically relevant DDIs criver.com.

Note: Specific in vitro enzyme inhibition and induction data for this compound were not found in the public domain.

Drug transporters are membrane proteins that significantly influence the absorption, distribution, and elimination of drugs, making their assessment crucial for understanding drug disposition and potential DDIs nih.govpharmaron.comnih.gov. Both efflux transporters (e.g., P-glycoprotein (P-gp/MDR1), Breast Cancer Resistance Protein (BCRP)) and uptake transporters (e.g., Organic Anion Transporting Polypeptides (OATPs), Organic Anion Transporters (OATs), Organic Cation Transporters (OCTs)) are evaluated nih.govnih.govpharmaron.comnih.govcriver.commdpi.com. In vitro models, such as transporter-overexpressing cell lines (e.g., MDCKII, MDCKII-Abcb1KO cells) and primary cells, are commonly used to determine if a drug is a substrate or inhibitor of these transporters pharmaron.comcriver.commdpi.com. These assessments help predict the susceptibility of transporter-mediated DDIs in vivo and can inform regulatory decisions nih.govpharmaron.com.

Advanced Research Methodologies and Analytical Techniques for Mesuprine

In Silico and Computational Approaches in Mesuprine Research

Cheminformatics and Bioinformatic Applications

Cheminformatics, also known as chemoinformatics, integrates chemistry, computer science, and information science to analyze chemical data, particularly in drug discovery wikipedia.orgloc.gov. It employs "in silico" techniques to address various problems in chemistry, including applications in biology and related molecular fields wikipedia.org. Key applications in drug discovery include virtual screening, high-throughput screening (HTS) data mining, compound selection, virtual library generation, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties loc.govneovarsity.orgnih.gov. This field aids in identifying and optimizing lead compounds, thereby accelerating the drug discovery process neovarsity.org. Bioinformatics, on the other hand, focuses on managing and analyzing large biological datasets, often complementing cheminformatics in understanding biological systems and drug interactions loc.gov. While cheminformatics and bioinformatics are indispensable tools in modern pharmaceutical research for accelerating drug discovery and optimizing drug candidates neovarsity.org, specific published applications detailing their direct use in studies focusing solely on this compound were not extensively found in the provided search results.

Radioligand Binding Assays and Autoradiography

Radioligand binding assays are widely utilized to characterize receptors and determine their anatomical distribution, particularly for G protein-coupled receptors (GPCRs) nih.govpsu.edu. These assays typically involve three main types: saturation, competition, and kinetic experiments nih.gov. Saturation experiments involve incubating tissue sections, cultured cells, or homogenates with increasing concentrations of a radiolabeled ligand to measure the ligand's affinity for a receptor (equilibrium dissociation constant, KD) and receptor density (Bmax) nih.govpsu.edu. Competition binding assays determine the affinity and selectivity of an unlabeled ligand to compete for the binding of a fixed concentration of a radiolabeled ligand nih.gov. Kinetic assays measure the rates of association and dissociation of a ligand from a receptor, from which a kinetic KD can be derived nih.gov.

Autoradiography, often coupled with image analysis, is a sensitive technique used to detect low levels of radiolabeled ligands and to determine the anatomical distribution of receptors within tissue sections while preserving their morphology nih.gov. This allows for the visualization and quantification of bound radioligand within discrete regions nih.gov. This compound was previously in Phase III clinical trials as a uterine relaxant and for peripheral vascular disease, and chronic toxicity studies in rats revealed benign tumors (mesovarial leiomyomas) slideshare.net. While such studies imply investigations into its pharmacological targets, specific detailed findings from radioligand binding assays or autoradiography performed directly with this compound were not available in the provided search results.

Gene Expression Profiling and Proteomics in this compound Studies

Gene expression profiling involves measuring the activity of thousands of genes simultaneously to create a comprehensive picture of cellular function wikipedia.org. This technique can differentiate between cell states, such as actively dividing cells, or illustrate how cells respond to specific treatments wikipedia.org. Technologies like DNA microarrays and RNA-Seq are employed to generate data for analysis, providing insights into which genes are "on" or "off" under various conditions wikipedia.orggithub.com. Gene expression profiling is a powerful tool for generating and testing hypotheses about biological processes and for understanding the functionality and organization of cells and networks elifesciences.orgnanostring.com.

Proteomics, on the other hand, focuses on the large-scale study of proteins, including their identification, quantification, and characterization wikipedia.orgnih.gov. It provides a more direct understanding of the proteins a cell is actually making, which is often more relevant than just knowing mRNA levels wikipedia.org. Proteomic analyses can offer in-depth and mechanistic insights into various biological conditions and disease pathogenesis nih.gov. While both gene expression profiling and proteomics are increasingly integrated into drug research to provide comprehensive molecular insights nih.gov, specific studies detailing gene expression profiling or proteomics conducted directly on this compound were not found in the provided search results.

Development and Validation of Analytical Methods for Research

The development and validation of analytical methods are critical for ensuring the reliability, consistency, and suitability of test results in pharmaceutical research and development llri.inresearchgate.netejpmr.com. This process guarantees that the analytical methods used for drug testing are fit for their intended purpose, meeting regulatory requirements and enhancing data integrity llri.inresearchgate.net. Key validation parameters, often guided by international guidelines such as those from the International Conference on Harmonisation (ICH), include specificity, accuracy, precision, linearity, range, detection limit, quantitation limit, and robustness llri.ineuropa.eugmpinsiders.comlabmanager.com. Although this compound has been subject to pharmacokinetic and toxicological studies inchem.org, implying the use of analytical methods for its assessment, detailed reports on the specific development and validation of these methods for this compound in research contexts were not extensively documented in the provided search results.

Specificity is defined as the ability of an analytical procedure to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components llri.ineuropa.eulabmanager.comelementlabsolutions.com. A specific method should yield results only for the target analyte, minimizing false positives and ensuring that the measurement is free from interference elementlabsolutions.com. This is particularly crucial in complex mixtures and stability studies labmanager.com.

Robustness measures an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters llri.ineuropa.eulabmanager.comelementlabsolutions.com. These variations can include changes in pH, mobile phase composition, column temperature, or flow rate labmanager.com. A robust method delivers consistent results despite such minor changes, indicating its reliability during normal usage and its suitability for long-term application and transfer between laboratories labmanager.comelementlabsolutions.com.

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions europa.euelementlabsolutions.comscioninstruments.com. It indicates the reproducibility of test results when repeated under the same conditions llri.in. Precision can be considered at three levels: repeatability (intra-assay precision, consistency within the same lab), intermediate precision (consistency between different analysts or instruments), and reproducibility (consistency between different laboratories) llri.ineuropa.eu. Precision is typically expressed as variance, standard deviation, or coefficient of variation europa.eu.

Accuracy expresses the closeness of agreement between the value obtained by the analytical procedure and a value that is accepted as either a conventional true value or an accepted reference value europa.eulabmanager.comelementlabsolutions.comscioninstruments.com. It reflects how close the test results are to the actual true value llri.in. Accuracy is typically assessed through recovery studies, where a known quantity of the analyte is added (spiked) into the sample matrix, and the percentage of analyte recovered is calculated labmanager.com. Acceptable recovery ranges are often predefined, such as 98-102%, depending on the method and regulatory expectations labmanager.com. Accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range europa.eugmpinsiders.com.

Comparative and Translational Research Considerations Preclinical Focus

Comparison of Mesuprine with Other Adrenergic Modulators in Preclinical Models

Adrenergic receptors are a class of G-protein coupled receptors that mediate the actions of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497), influencing a wide array of physiological responses, including cardiovascular function, airway reactivity, and metabolic processes ccjm.orgguidetopharmacology.org. These receptors are broadly classified into alpha (α1, α2) and beta (β1, β2, β3) subtypes, each with distinct pharmacological specificities and physiological effects ccjm.orgnih.govwikipedia.org. Adrenergic drugs, including agonists and antagonists, are designed to selectively bind to these receptors to elicit specific therapeutic effects nih.govyoutube.com.

However, detailed comparative data specifically outlining this compound's selectivity and potency against other well-characterized adrenergic modulators in preclinical models are not extensively available in the readily accessible scientific literature. General principles of adrenergic pharmacology can provide context for how such comparisons are typically made.

Selectivity refers to a compound's preferential binding and activation or inhibition of a specific adrenergic receptor subtype over others nih.govnih.gov. Potency, often expressed as EC50 (half maximal effective concentration) or pEC50, measures the concentration of a drug required to elicit a half-maximal response nih.govdrugbank.com. For beta-adrenergic agonists, such as this compound is described tocris.com, comparisons are typically made with established agents like isoproterenol (B85558), dobutamine (B195870), and albuterol, which exhibit varying degrees of selectivity for beta-1 (β1) and beta-2 (β2) adrenoceptors mdpi.comdrugbank.comguidetopharmacology.orgnih.gov.

For instance, isoproterenol is a non-selective beta-adrenergic receptor agonist nih.gov, while dobutamine is primarily a beta-1 selective agonist used for cardiac stimulation nih.govdrugbank.comnih.gov. Albuterol, on the other hand, is a short-acting, selective beta-2 adrenergic receptor agonist, primarily acting as a bronchodilator drugbank.com. Mirabegron is a potent and selective β3-adrenoceptor agonist, demonstrating over 440-fold selectivity for β3 over β1 and β2 adrenoceptors tocris.com.

Without specific experimental data for this compound, a direct comparative table of its selectivity and potency against these compounds cannot be generated. However, if such data were available, a table would typically present the EC50 or Ki values for this compound and comparator compounds across different adrenergic receptor subtypes (e.g., β1, β2, β3), allowing for a quantitative assessment of its receptor binding profile and functional activity.

Adrenergic receptors are G-protein coupled receptors (GPCRs) nih.govwikipedia.org. Upon agonist binding, these receptors undergo conformational changes that lead to the activation of intracellular signaling pathways. Beta-adrenergic receptors, for example, typically couple to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates protein kinase A (PKA), resulting in various downstream cellular responses wikipedia.orgnih.gov.

As a "beta adrenergic receptor stimulant" tocris.com, this compound is expected to share the fundamental mechanistic similarity of activating beta-adrenergic receptors and initiating the Gs-cAMP-PKA signaling cascade. Mechanistic differences among beta-agonists often arise from their selectivity for specific beta-receptor subtypes (β1, β2, β3) and their intrinsic efficacy, which refers to the ability of a ligand to activate a receptor and elicit a cellular response upon binding nih.govnih.gov. Differences can also stem from biased agonism, where a compound preferentially activates one signaling pathway over another downstream of the same receptor drugbank.com. Without specific studies on this compound's detailed signaling profile, its unique mechanistic nuances beyond general beta-adrenergic stimulation remain to be elucidated.

Theoretical Implications for Target Validation and Lead Optimization

Target validation is a critical step in drug discovery, confirming that a specific molecular target is indeed involved in the disease process and that modulating it will lead to a therapeutic effect mdpi.comdrugbank.com. For this compound, as a beta-adrenergic stimulant, its theoretical target validation would involve demonstrating that modulating beta-adrenergic receptor activity is relevant to the condition it was intended to treat. The fact that it progressed to clinical trials suggests an initial level of target validation was achieved researchgate.net.

Lead optimization is the process of refining initial "hit" compounds to improve their potency, selectivity, pharmacokinetic properties (absorption, distribution, metabolism, excretion - ADME), and safety profiles mdpi.comwikipedia.orgyoutube.com. For this compound, if it were undergoing lead optimization, theoretical implications would include:

Improving Selectivity: Enhancing its affinity for specific beta-adrenergic receptor subtypes to minimize off-target effects and potential adverse reactions wikipedia.orgnih.gov.

Optimizing Potency: Increasing its binding affinity to the target receptor to achieve desired effects at lower concentrations wikipedia.org.

Modulating Pharmacokinetics: Adjusting its chemical structure to improve its absorption, distribution to the target site, metabolic stability, and excretion, thereby influencing its duration of action and bioavailability mdpi.comwikipedia.org.

Reducing Toxicity: Minimizing any inherent toxicities or off-target interactions that could lead to undesirable side effects, though initial reports for this compound indicated no major toxicities researchgate.net.

Identification of Preclinical Biomarkers for Compound Engagement and Activity

Preclinical biomarkers are measurable indicators that can be used to assess compound engagement with its target and its pharmacological activity in in vitro and in vivo models. These biomarkers are essential for bridging preclinical findings to clinical outcomes, reducing development risks, and informing dose selection.

For a beta-adrenergic receptor stimulant like this compound, potential preclinical biomarkers for compound engagement and activity could include:

Target Engagement Biomarkers:

Receptor Occupancy: Measuring the extent to which this compound binds to and occupies beta-adrenergic receptors in target tissues using techniques like radioligand binding assays or imaging modalities.

Downstream Signaling Pathway Activation: Quantifying the activation of intracellular signaling molecules directly downstream of beta-adrenergic receptor activation, such as an increase in intracellular cAMP levels or phosphorylation of PKA substrates in relevant cell lines or animal tissues tocris.comnih.gov.

Pharmacodynamic (PD) Biomarkers:

Physiological Responses: Measuring physiological changes mediated by beta-adrenergic receptor activation in preclinical animal models. For a beta-adrenergic stimulant, this could include changes in heart rate, cardiac contractility (for β1 effects), bronchodilation (for β2 effects), or metabolic parameters like lipolysis or glucose regulation (for β2/β3 effects) guidetopharmacology.orgnih.gov.

Gene Expression or Protein Levels: Assessing changes in the expression of genes or proteins known to be regulated by beta-adrenergic signaling pathways in target tissues.

The identification and validation of such biomarkers in preclinical studies would provide valuable insights into the pharmacokinetic/pharmacodynamic (PK/PD) relationship of this compound, helping to determine optimal dosing and administration routes for subsequent development.

Future Directions and Unexplored Research Avenues for Mesuprine

Elucidation of Novel Molecular Targets and Off-Targets in Preclinical Systems

While Mesuprine is known for its β-adrenergic-receptor mimetic activity, the comprehensive identification of all its molecular targets and off-targets in preclinical systems remains an important area for future investigation. Understanding the complete spectrum of its interactions with biological macromolecules is crucial for fully characterizing its pharmacological profile and identifying potential polypharmacological effects. Recent virtual screening studies have, for instance, indicated this compound as a potential antagonist of the Lysophosphatidic Acid Receptor 3 (LPA₃). nih.gov LPA₃ plays a role in various physiological processes, including embryo implantation and uterine motility, and has implications in cardiovascular diseases. nih.gov Further in-depth studies, utilizing advanced proteomic and transcriptomic techniques, could confirm this and uncover other previously unrecognized binding partners. Such research would involve:

High-throughput screening (HTS) and affinity proteomics: To systematically identify novel protein targets across diverse biological pathways.

Computational target prediction: Employing advanced bioinformatics and machine learning algorithms to predict potential off-targets and their associated biological pathways.

Functional validation: Conducting rigorous in vitro and in vivo assays to confirm the functional significance of newly identified targets and off-targets, assessing their impact on cellular processes and physiological responses.

Comprehensive Investigation of Stereoisomeric Differences in Biological Activity

The stereochemistry of a molecule can profoundly influence its biological activity, efficacy, and pharmacokinetic properties. solubilityofthings.comnih.govmichberk.comnumberanalytics.com this compound is reported to have "MIXED" stereochemistry, with its optical activity unspecified and defined stereocenters noted as 0/2. ncats.io This suggests that the individual stereoisomers of this compound may possess distinct pharmacological profiles that have not been fully characterized. Future research should prioritize the isolation, synthesis, and individual evaluation of each stereoisomer. This would involve:

Chiral separation techniques: Developing and optimizing methods for the efficient separation of this compound's enantiomers and diastereomers.

Stereoselective synthesis: Designing and implementing synthetic routes that allow for the controlled production of individual stereoisomers in high enantiomeric or diastereomeric purity.

Comparative pharmacological profiling: Conducting comprehensive in vitro and in vivo studies to compare the potency, efficacy, and selectivity of each stereoisomer across known and newly identified molecular targets. This could reveal that one stereoisomer is significantly more active or selective than others, or that different stereoisomers exhibit distinct therapeutic benefits or even undesirable effects.

Exploration of this compound's Potential in Novel Preclinical Disease Models

Given this compound's established role as a smooth muscle relaxant and its potential as an LPA₃ antagonist, there is scope to explore its therapeutic potential in disease models beyond its historical use in threatened premature labor. The involvement of LPA₃ in conditions such as cardiovascular disease opens new avenues. nih.gov Additionally, its smooth muscle relaxing properties might be beneficial in other conditions characterized by abnormal smooth muscle contraction. Future investigations could include:

Cardiovascular disease models: Evaluating this compound's effects in preclinical models of hypertension, vasospasm, or other cardiovascular disorders, particularly those where LPA₃ signaling or β-adrenergic modulation plays a role.

Gastrointestinal motility disorders: Investigating its potential in models of conditions like irritable bowel syndrome (IBS) or other functional gastrointestinal disorders where smooth muscle dysfunction is a key feature.

Respiratory conditions: Exploring its bronchodilatory effects in models of asthma or chronic obstructive pulmonary disease (COPD), given its general smooth muscle relaxant properties.

Advancements in Synthetic Accessibility and Green Synthesis of this compound Analogues

While this compound's synthesis has been documented in organic chemistry literature, advancements in synthetic methodology, particularly in green chemistry, offer opportunities for more efficient, sustainable, and scalable production. mpdkrc.edu.inresearch-solution.comtheswissbay.chtheswissbay.ch Furthermore, exploring the synthesis of novel this compound analogues could lead to compounds with improved potency, selectivity, or pharmacokinetic properties. This area of research would focus on:

Green chemistry approaches: Developing environmentally benign synthetic routes for this compound and its derivatives, minimizing waste generation, using safer solvents, and exploring catalytic methods.

Flow chemistry and continuous manufacturing: Investigating continuous flow processes for this compound synthesis to enhance reaction efficiency, safety, and scalability.

Structure-activity relationship (SAR) studies: Synthesizing a library of this compound analogues with targeted structural modifications to establish detailed SARs, guiding the design of more effective compounds. This would involve leveraging computational tools to predict synthetic accessibility and optimize synthetic routes. nih.gov

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Virtual screening and de novo design: Utilizing AI/ML algorithms for advanced virtual screening to identify novel this compound-like compounds with desired properties or to de novo design new chemical entities based on this compound's core structure and its identified targets. mdpi.comnih.gov

Predictive modeling: Developing ML models to predict this compound's pharmacokinetic properties (absorption, distribution, metabolism, excretion), toxicity, and potential off-target effects, thereby reducing the need for extensive experimental testing.

Retrosynthesis planning: Employing AI-driven retrosynthesis tools to identify novel and more efficient synthetic pathways for this compound and its complex analogues.

Data integration and analysis: Leveraging AI to integrate and analyze vast datasets from historical this compound research, publicly available biological data, and newly generated experimental results to uncover hidden patterns and correlations.

Q & A

Q. How can I design an initial experimental protocol to assess Mesuprine’s pharmacological activity?

Begin by defining measurable endpoints (e.g., receptor binding affinity, enzyme inhibition) aligned with this compound’s hypothesized mechanism. Use controlled in vitro assays (e.g., dose-response curves, IC50 calculations) with appropriate positive/negative controls. Ensure replication (n ≥ 3) and statistical power analysis to minimize Type I/II errors. Refer to standardized protocols from authoritative pharmacological databases (e.g., PubChem, ChEMBL) and validate methods against prior studies on structurally similar compounds .

Q. What methodologies are recommended for validating this compound’s chemical purity and structural identity in early-stage synthesis?

Combine orthogonal analytical techniques:

- Spectroscopy : NMR (¹H/¹³C) for structural confirmation and impurity detection.

- Chromatography : HPLC with UV/Vis or MS detection for purity assessment (>95% threshold).

- Elemental analysis : Validate empirical formula consistency. Document all procedures in detail, including solvent systems, instrument parameters, and reference standards, to ensure reproducibility .

Q. How should I structure a literature review to identify gaps in this compound research?

Use systematic search strategies:

- Databases : PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND (pharmacokinetics OR toxicity)").

- Filters : Limit to peer-reviewed articles (last 10 years) and prioritize high-impact journals.

- PICO Framework : Define Population (e.g., in vitro models), Intervention (this compound dosage), Comparison (controls/analogs), and Outcomes (efficacy metrics). Highlight understudied areas, such as long-term metabolic effects or interspecies variability .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacokinetic properties across studies be resolved?

Conduct a meta-analysis to identify methodological discrepancies (e.g., dosing regimens, analytical techniques). Validate findings via:

Q. What advanced computational approaches are suitable for predicting this compound’s off-target interactions?

Employ:

- Molecular docking : Screen against structural databases (e.g., Protein Data Bank) to identify potential off-targets.

- Machine learning : Train models on ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) datasets of analogous compounds. Validate predictions with functional assays (e.g., kinase profiling panels) and prioritize high-probability targets for experimental follow-up .

Q. How can I optimize this compound’s synthetic pathway to improve yield while maintaining scalability for preclinical studies?

Apply Quality by Design (QbD) principles:

- Design of Experiments (DoE) : Vary catalysts, temperatures, and reaction times to identify critical parameters.

- Green chemistry metrics : Minimize hazardous solvents and byproducts (e.g., E-factor calculation). Use continuous flow reactors for heat-sensitive steps and characterize intermediates via in-line analytics (e.g., FTIR) .

Q. What strategies address contradictions in this compound’s reported mechanism of action across cell lines?

Perform:

- Cell-line authentication : Confirm absence of cross-contamination (e.g., STR profiling).

- Pathway enrichment analysis : Use transcriptomics/proteomics to identify context-dependent signaling networks.

- Knockout/knockdown models : Test mechanistic hypotheses in isogenic cell lines. Publish detailed experimental conditions (e.g., serum type, passage number) to enhance comparability .

Methodological Considerations

Q. How should I statistically analyze dose-dependent effects of this compound in heterogeneous cell populations?

Use non-linear regression models (e.g., log-dose vs. response) and account for heterogeneity via:

- Mixed-effects models : Incorporate random variables (e.g., batch effects).

- Bootstrapping : Estimate confidence intervals for EC50/IC50 values. Report effect sizes with 95% CIs and avoid dichotomizing results as merely "significant/non-significant" .

Q. What ethical and reproducibility standards are critical when publishing this compound research?

- Data transparency : Share raw spectra, chromatograms, and statistical code in repositories (e.g., Zenodo).

- Experimental rigor : Adhere to ARRIVE guidelines for in vivo studies and MIAME standards for omics data.

- Conflict of interest : Disclose funding sources and patent applications .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.